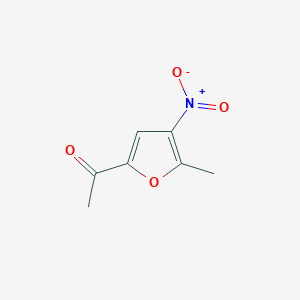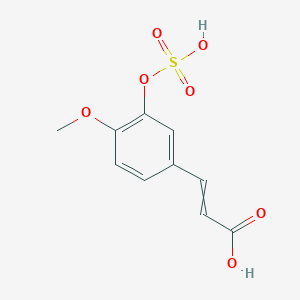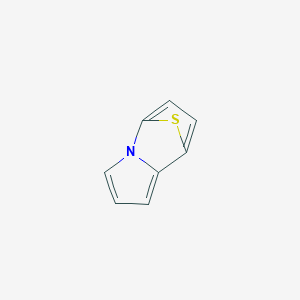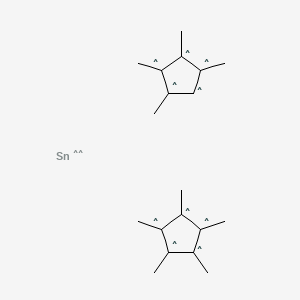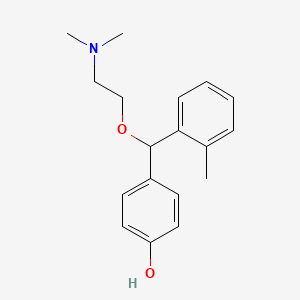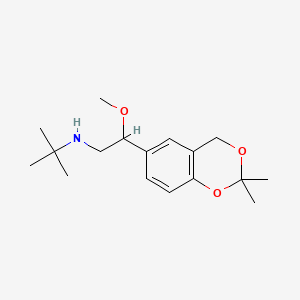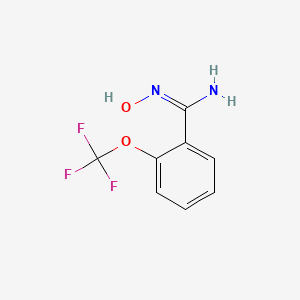
(E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol. This compound is known for its unique structure, which includes a trifluoromethoxy group attached to a benzene ring, and a carboximidamide group with an additional hydroxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethoxy)benzonitrile.
Reaction Conditions: The nitrile group is converted to the corresponding carboximidamide through a reaction with hydroxylamine under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to amines or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but they generally include various substituted benzene derivatives.
Applications De Recherche Scientifique
N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving trifluoromethoxy-containing compounds.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the hydroxy and carboximidamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide can be compared with similar compounds such as:
N’-Hydroxy-2-(methoxy)benzene carboximidamide: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N’-Hydroxy-2-(trifluoromethyl)benzene carboximidamide: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its reactivity and interactions.
N’-Hydroxy-2-(fluoromethoxy)benzene carboximidamide: Has a single fluorine atom in the methoxy group, leading to variations in its chemical behavior.
Propriétés
Formule moléculaire |
C8H7F3N2O2 |
|---|---|
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) |
Clé InChI |
KGHGHEPVWUOJAZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C(=N\O)/N)OC(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


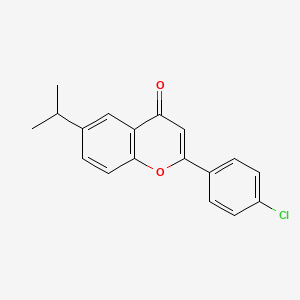
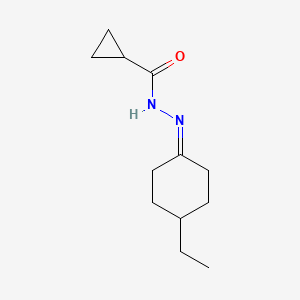
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
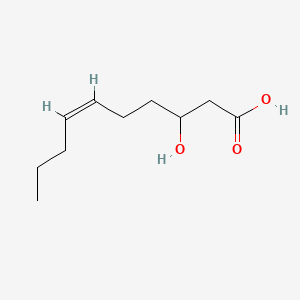
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
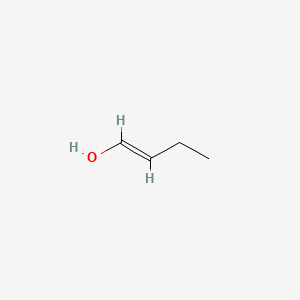
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
